1-(4-Chlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea
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Overview
Description
N-(4-chlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea typically involves the reaction of 4-chloroaniline with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives with additional functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-phenylurea: Lacks the dimethyl substitution on the phenyl group.
N-(4-bromophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea: Similar structure but with a bromine atom instead of chlorine.
N-(4-chlorophenyl)-N’-[1-(2,3-dimethylphenyl)ethyl]urea: Dimethyl groups are positioned differently on the phenyl ring.
Uniqueness
N-(4-chlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and dimethyl groups can affect its interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H19ClN2O |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea |
InChI |
InChI=1S/C17H19ClN2O/c1-11-4-5-14(10-12(11)2)13(3)19-17(21)20-16-8-6-15(18)7-9-16/h4-10,13H,1-3H3,(H2,19,20,21) |
InChI Key |
HWIPXDGLWRIAFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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